molecular formula C9H9FO3 B2410434 Ethyl 3-fluoro-4-hydroxybenzoate CAS No. 56355-21-6

Ethyl 3-fluoro-4-hydroxybenzoate

Cat. No. B2410434
Key on ui cas rn: 56355-21-6
M. Wt: 184.166
InChI Key: QEOZGTBBNDHZSK-UHFFFAOYSA-N
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Patent
US07880004B2

Procedure details

To a solution of 3-fluoro-4-hydroxybenzoic acid (Aldrich, 4.0 mmol, 624 mg) in ethanol (10 mL), was added thionyl chloride (2 mL, Aldrich). The reaction mixture was heated at 80° C. for 4 h, and concentrated in vacuo to remove the solvent and excess thionyl chloride to afford the desired product (736 mg, 100% yield) as a white solid. MS(ESI+) m/z 185.33 (M+H)+.
Quantity
624 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Yield
100%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[OH:11])[C:5]([OH:7])=[O:6].S(Cl)(Cl)=O.[CH2:16](O)[CH3:17]>>[F:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[OH:11])[C:5]([O:7][CH2:16][CH3:17])=[O:6]

Inputs

Step One
Name
Quantity
624 mg
Type
reactant
Smiles
FC=1C=C(C(=O)O)C=CC1O
Name
Quantity
2 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
10 mL
Type
reactant
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to remove the solvent and excess thionyl chloride

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C(C(=O)OCC)C=CC1O
Measurements
Type Value Analysis
AMOUNT: MASS 736 mg
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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